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Compound of Interest

2-Methyl-5-
Compound Name:
(trifluoromethyl)benzonitrile

cat. No.: B1586986

Technisches Support-Center: 2-Methyl-5-
(trifluormethyl)benzonitril

Willkommen im technischen Support-Center. Dieser Leitfaden richtet sich an Forscher,
Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die mit 2-Methyl-5-
(trifluormethyl)benzonitril arbeiten. Unser Ziel ist es, Ihnen fundierte Einblicke und praktische
Losungen zur Steuerung der Regioselektivitat bei Ihren Experimenten zu bieten und lhnen zu
helfen, die gewlnschten Isomere mit héherer Ausbeute und Reinheit zu synthetisieren.

Grundlegendes zur Reaktivitat: Die elektronische
Landschaft von 2-Methyl-5-
(trifluormethyl)benzonitril

Die Regioselektivitat bei aromatischen Substitutionen wird durch die an den Ring gebundenen
Substituenten bestimmt. Bei 2-Methyl-5-(trifluormethyl)benzonitril gibt es ein komplexes
Zusammenspiel zwischen einem aktivierenden und zwei desaktivierenden Gruppen, was die
Vorhersage des Reaktionsergebnisses zu einer Herausforderung macht.

Analyse der Substituenteneffekte
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Die drei Substituenten Gben konkurrierende dirigierende Effekte aus, die das Ergebnis
elektrophiler aromatischer Substitutionen (EAS) mal3geblich beeinflussen.
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Kausale Analyse: Die Methylgruppe (-CHs) erhdht die Elektronendichte an den ortho- (C3) und
para-Positionen (C6) und begunstigt so einen elektrophilen Angriff an diesen Stellen.[1][2][4]
Umgekehrt ziehen die Nitril- (-CN) und die Trifluormethylgruppen (-CFs) die Elektronendichte
stark aus dem Ring, wodurch die ortho- und para-Positionen relativ zu den meta-Positionen
desaktiviert werden.[5][7] Dieses elektronische Tauziehen fihrt oft zu einer Mischung von
Regioisomeren, wenn die Reaktionsbedingungen nicht sorgfaltig kontrolliert werden.

Visuelle Darstellung der dirigierenden Effekte

Das folgende Diagramm veranschaulicht die konkurrierenden Krafte, die auf den aromatischen
Ring wirken. Aktivierende Effekte sind griin dargestellt, desaktivierende Effekte rot.
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Analyse der Positionen
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Legende der dirigierenden Effekte
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Aktivierend (ortho, para-dirigierend)

2-Methyl-5-(trifluormethyl)benzonitril

Click to download full resolution via product page

Abbildung 1: Konkurrierende dirigierende Effekte.

Haufig gestellte Fragen (FAQS)
F1: An welcher Position ist eine elektrophile aromatische Substitution
(EAS) am wahrscheinlichsten?

A: Die wahrscheinlichsten Positionen fur eine EAS sind C3 und C6. Die aktivierende
Methylgruppe an C2 lenkt stark in ihre ortho- (C3) und para-Positionen (C6). Obwonhl die
desaktivierenden Gruppen den gesamten Ring weniger reaktiv machen, ist die von der
Methylgruppe bereitgestellte Aktivierung an diesen Positionen der dominierende Faktor. Die
genaue Verteilung hangt von sterischen Effekten und den spezifischen Reaktionsbedingungen
ab.

F2: Warum erhalte ich bei meiner Reaktion eine Mischung von
Regioisomeren?

A: Eine Mischung von Isomeren ist aufgrund der konkurrierenden dirigierenden Effekte der
Substituenten zu erwarten. Die Methylgruppe begtnstigt die Positionen C3 und C6, wahrend
die elektronenziehenden Gruppen (-CN, -CFs) diese Positionen desaktivieren, wenn auch in
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geringerem Mal3e als ihre jeweiligen ortho- und para-Positionen.[7][9] Dieses Gleichgewicht
fuhrt haufig zu einer Mischung, insbesondere unter kinetischer Kontrolle. Sterische Hinderung,
insbesondere bei der Annéherung an die C3-Position (die zwischen -CN und -CHs liegt), kann
ebenfalls zur Bildung mehrerer Produkte beitragen.

F3: Kann dieses Molekul eine nukleophile aromatische Substitution
(SNAr) eingehen?

A: Ja, aber es erfordert die Anwesenheit einer guten Abgangsgruppe (z. B. Halogen) am Ring.
Das urspriingliche Molekul hat keine. Wenn jedoch eine Abgangsgruppe an einer Position
ortho oder para zu den starken elektronenziehenden Gruppen (-CN und -CF3) eingefuhrt wird,

wird der Ring fur einen SNAr-Angriff aktiviert.[10][11] Beispielsweise wirde eine
Abgangsgruppe an C4 oder C6 den Ring anféllig fir eine nukleophile Substitution machen.

F4: Sind die Nitril- oder Trifluormethylgruppen unter meinen
Reaktionsbedingungen reaktiv?

A: Im Allgemeinen sind beide Gruppen unter den meisten EAS-Bedingungen (z. B. Nitrierung,
Halogenierung) stabil.[12] Unter stark sauren oder basischen Bedingungen bei hohen
Temperaturen kann die Nitrilgruppe jedoch zu einer Carbonsaure oder einem Amid hydrolysiert
werden. Die Trifluormethylgruppe ist extrem robust und reagiert unter den meisten organischen
Transformationsbedingungen nicht.

Fehlerbehebungsleitfaden fiir geringe
Regioselektivitat

Leitfaden 1: Elektrophile Aromatische Substitution (z. B.
Nitrierung, Halogenierung)

Problem: Geringe Regioselektivitéat, was zu einer schwer zu trennenden Mischung aus C3-, C4-
und C6-substituierten Produkten fuhrt.

Analyse & Losungsstrategien: Die Steuerung des Ergebnisses erfordert die Manipulation der
Faktoren, die die Ubergangszustandsenergien fiir den Angriff an jeder Position beeinflussen.
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Abbildung 2: Workflow zur Fehlerbehebung bei EAS-Reaktionen.
Detaillierte Empfehlungen:
o Kontrolle der Temperatur (Kinetische vs. Thermodynamische Kontrolle):

o Kinetische Kontrolle (niedrige Temperatur, z. B. 0 °C): Begtinstigt das am schnellsten
gebildete Produkt. Dies ist oft eine Mischung, bei der der Angriff an der elektronisch am
starksten aktivierten Position (C6 oder C3) dominiert.

o Thermodynamische Kontrolle (hhere Temperatur): Ermdglicht die Isomerisierung zum
stabilsten Produkt. Aufgrund geringerer sterischer Spannung ist das C6-Isomer (para zur
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Methylgruppe) oft thermodynamisch stabiler als das C3-Isomer (ortho zur Methylgruppe).

o Wahl des Reagenzes und Katalysators:

o Sterische Hinderung: Die Verwendung eines sperrigen Elektrophils (z. B. tert-Butylgruppe
bei der Friedel-Crafts-Alkylierung) erhoht die sterische Hinderung an der C3-Position, die
von der -CHs- und -CN-Gruppe flankiert wird, und begtnstigt so stark den Angriff an der
C6-Position.

o Lewis-Saure: Bei Reaktionen wie der Halogenierung oder Friedel-Crafts-Reaktionen kann
die Starke des Lewis-Saure-Katalysators (z. B. AlCIs vs. FeCls) die Reaktivitat des
Elektrophils verandern und die Produktverteilung beeinflussen.

Leitfaden 2: Ortho-Metallierung (Dirigierte Lithiierung)

Problem: Unselektive oder keine Deprotonierung bei dem Versuch, eine gerichtete ortho-
Metallierung durchzufihren.

Analyse & Losungsstrategien: Die Nitrilgruppe ist eine bekannte ortho-dirigierende
Metallierungsgruppe. Die Aziditat der aromatischen Protonen wird jedoch auch von den
anderen Substituenten beeinflusst. Das Proton an C6 ist aufgrund seiner Néhe zur stark
elektronenziehenden -CFs-Gruppe ebenfalls angesauert.

Detaillierte Empfehlungen:
e Wahl der Base und des Lésungsmittels:

o LDA/THF bei -78 °C: Lithiumdiisopropylamid (LDA) ist eine starke, sterisch gehinderte
Base, die die Deprotonierung an der am wenigsten gehinderten, aber ausreichend sauren
Position begtinstigt. Die Deprotonierung an C6 ist aufgrund der kombinierten Ansauerung
durch die Nitril- und Trifluormethylgruppen wahrscheinlich.

o n-BuLi/TMEDA: n-Butyllithium in Gegenwart von Tetramethylethylendiamin (TMEDA) kann
die Kinetik der Deprotonierung verandern und die Selektivitat beeinflussen, oft zugunsten
der Position ortho zur besten koordinierenden Gruppe (dem Nitril).

o Temperaturkontrolle: Die Lithiilerung muss bei sehr niedrigen Temperaturen (typischerweise
-78 °C) durchgefuhrt werden, um Nebenreaktionen, wie z. B. einen Angriff auf die
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Nitrilgruppe, zu vermeiden und die kinetische Deprotonierung zu kontrollieren. Ein
langsames Erwérmen nach der Zugabe des Elektrophils ist entscheidend.

Schliusselexperimentprotokoll

Protokoll: Selektive Nitrierung von 2-Methyl-5-
(trifluormethyl)benzonitril an der C6-Position

Dieses Protokoll zielt darauf ab, die Bildung des C6-Isomers (para zur Methylgruppe) durch
Nutzung sterischer und elektronischer Faktoren zu maximieren.

Warnung: Fuhren Sie dieses Verfahren in einem gut belifteten Abzug durch und tragen Sie
geeignete personliche Schutzausrustung (PSA).

Materialien:

2-Methyl-5-(trifluormethyl)benzonitril

e Rauchende Salpetersaure (fuming HNOs, =90 %)
o Schwefelsdure (H2SO4, 98 %)

e Dichlormethan (DCM)

o Gesittigte Natriumbicarbonatlésung (NaHCO3)

o Wasserfreies Magnesiumsulfat (MgSQOa)

» Eisbad

Verfahren:

» Vorbereitung des Reaktionsgefalies: In einem trockenen 100-ml-Rundkolben, der mit einem
Magnetriihrer ausgestattet ist, 2-Methyl-5-(trifluormethyl)benzonitril (z. B. 1,85 g, 10 mmol) in
20 ml Dichlormethan I6sen. Die Losung in einem Eisbad auf 0 °C abkuhlen.

» Herstellung der Nitriermischung: In einem separaten Becherglas vorsichtig und langsam 5 ml
konzentrierte Schwefelsaure zu 5 ml rauchender Salpetersdure geben, wahrend das
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Becherglas in einem Eisbad gekuhlt wird. Vorsicht: Stark exotherme Reaktion.

e Zugabe des Nitriermittels: Die vorgekihlte Nitriermischung tropfenweise Uber 15-20 Minuten
zur gerthrten Losung des Substrats bei 0 °C geben. Die Innentemperatur unter 5 °C halten.

o Reaktion: Die Mischung 1-2 Stunden bei 0 °C riihren. Den Reaktionsfortschritt mittels
Dunnschichtchromatographie (DC) oder Gaschromatographie-Massenspektrometrie (GC-
MS) Uberwachen.

o Aufarbeitung: Die Reaktionsmischung vorsichtig auf 50 g zerstoR3enes Eis gief3en. Die
Mischung in einen Scheidetrichter Uberflhren.

o Extraktion: Die wassrige Schicht zweimal mit 25 ml Dichlormethan extrahieren. Die
organischen Phasen vereinen.

o Neutralisation: Die vereinten organischen Schichten vorsichtig mit gesattigter
Natriumbicarbonatldsung waschen, bis die Gasentwicklung aufhdrt, gefolgt von einem
Waschgang mit Wasser.

e Trocknung und Aufreinigung: Die organische Schicht Uber wasserfreiem Magnesiumsulfat
trocknen, filtrieren und das Losungsmittel unter reduziertem Druck entfernen. Das
Rohprodukt mittels Saulenchromatographie (z. B. Kieselgel, Hexan/Ethylacetat-Gradient)
aufreinigen, um das gewinschte 2-Methyl-6-nitro-5-(trifluormethyl)benzonitril-Isomer zu
isolieren.

Begriindung flr die Selektivitat: Bei 0 °C ist die Reaktion unter kinetischer Kontrolle. Die C6-
Position ist elektronisch stark durch die para-dirigierende Methylgruppe aktiviert. Obwohl die
C3-Position ebenfalls aktiviert ist, ist sie sterisch starker gehindert. Dieser Unterschied fuhrt
typischerweise zu einer Bevorzugung der C6-Position.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1586986#improving-the-regioselectivity-of-reactions-
with-2-methyl-5-trifluoromethyl-benzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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